2-(1-Adamantyl)-1-phenylethanone

Beschreibung

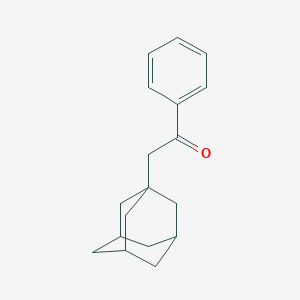

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1-adamantyl)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O/c19-17(16-4-2-1-3-5-16)12-18-9-13-6-14(10-18)8-15(7-13)11-18/h1-5,13-15H,6-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBSXKFXIFONEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70335750 | |

| Record name | 1-Phenyl-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27648-26-6 | |

| Record name | 1-Phenyl-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Characteristics of 2-(adamantan-1-yl)-1-phenylethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the Adamantane Moiety in Medicinal Chemistry

The adamantane scaffold, a rigid, lipophilic, and thermodynamically stable tricyclic alkane, has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure allows it to serve as a robust anchoring group for pharmacophores, often enhancing the metabolic stability and bioavailability of drug candidates. The incorporation of the adamantyl group can modulate a compound's lipophilicity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. 2-(Adamantan-1-yl)-1-phenylethanone represents a key intermediate and a subject of study in the exploration of novel adamantane-containing compounds with potential therapeutic applications. This guide provides a comprehensive overview of its physicochemical characteristics, synthesis, and spectral properties, offering a foundational understanding for researchers in drug discovery and development.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of 2-(adamantan-1-yl)-1-phenylethanone is paramount for its effective handling, characterization, and application in further synthetic endeavors.

Molecular Structure and Identity

-

IUPAC Name: 2-(adamantan-1-yl)-1-phenylethanone[1]

-

Synonyms: 2-(1-adamantyl)-1-phenylethanone, Adamantyl phenacyl ketone[1]

-

Molecular Weight: 254.37 g/mol [2]

The molecule incorporates a bulky, non-polar adamantane cage attached to a phenylethanone moiety. This combination of a rigid aliphatic group and an aromatic ketone dictates its solubility, reactivity, and spectral behavior. The presence of a chiral center at the carbon atom alpha to the carbonyl group means the compound can exist as a pair of enantiomers.

Tabulated Physicochemical Data

| Property | Value/Description | Source(s) |

| Molecular Formula | C₁₈H₂₂O | [1][2] |

| Molecular Weight | 254.37 g/mol | [2] |

| Physical State | Solid (at STP) | N/A |

| Melting Point | Not experimentally reported in searched literature. | N/A |

| Boiling Point | Not experimentally reported in searched literature. | N/A |

| Solubility | Insoluble in water; low solubility in other solvents. | N/A |

| Chirality | Chiral | N/A |

Synthesis and Purification

The synthesis of 2-(adamantan-1-yl)-1-phenylethanone can be approached through several established organometallic routes. A prevalent and effective method involves the reaction of an adamantane-derived organometallic reagent with a suitable benzoyl electrophile, or vice-versa.

Recommended Synthetic Protocol: Grignard Reaction

A reliable method for the preparation of 1-adamantyl ketones involves the reaction of adamantane-1-carbonyl chloride with a suitable Grignard reagent.[3] While the direct synthesis of 2-(adamantan-1-yl)-1-phenylethanone is not explicitly detailed in the primary literature found, a logical and well-established approach would be the reaction of adamantyl-1-methylmagnesium bromide with benzaldehyde followed by oxidation, or the reaction of 1-adamantylmagnesium bromide with 2-bromoacetophenone. A more direct and analogous preparation based on the work by Vicha et al. would involve the reaction of benzylmagnesium chloride with adamantane-1-carbonyl chloride.[3]

Step-by-Step Methodology:

-

Preparation of Adamantane-1-carbonyl chloride:

-

Suspend adamantane-1-carboxylic acid (1.0 eq) in toluene.

-

Add thionyl chloride (1.3 eq) dropwise at 70 °C.

-

Stir the reaction mixture at this temperature for 8 hours.

-

Remove excess thionyl chloride azeotropically with toluene.

-

Cool the mixture to -15 °C to crystallize the product.

-

Filter the resulting pale yellow needles and dry under an inert atmosphere.[3]

-

-

Grignard Reaction:

-

To a solution of adamantane-1-carbonyl chloride (1.0 eq) in freshly distilled diethyl ether, add a solution of benzylmagnesium chloride (1.0 eq) in diethyl ether in one portion at 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 48 hours.[3]

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-(adamantan-1-yl)-1-phenylethanone.

-

Synthesis Workflow Diagram

Caption: Synthetic pathway for 2-(adamantan-1-yl)-1-phenylethanone.

Spectral Characterization

The structural elucidation of 2-(adamantan-1-yl)-1-phenylethanone relies on a combination of spectroscopic techniques. Each method provides unique insights into the different components of the molecule.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. A GC-MS spectrum for 2-(1-adamantyl)-1-phenyl-ethanone is available in the SpectraBase database.[4]

-

Expected Molecular Ion (M⁺): m/z = 254.17

-

Key Fragmentation Pathways: The fragmentation of adamantane derivatives is often characterized by the loss of the substituent or fragmentation within the adamantyl cage. For 2-(adamantan-1-yl)-1-phenylethanone, key expected fragments would include:

-

Loss of the adamantyl radical ([C₁₀H₁₅]•): This would lead to a fragment at m/z = 119, corresponding to the [C₆H₅COCH₂]⁺ ion.

-

Formation of the adamantyl cation ([C₁₀H₁₅]⁺): This would result in a prominent peak at m/z = 135.

-

Benzoyl cation ([C₆H₅CO]⁺): A fragment at m/z = 105 is characteristic of phenylethanone derivatives.

-

Phenyl cation ([C₆H₅]⁺): A fragment at m/z = 77.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Although specific experimental spectra for 2-(adamantan-1-yl)-1-phenylethanone were not found in the surveyed literature, the expected chemical shifts can be predicted based on the analysis of similar structures.

3.2.1. ¹H NMR Spectroscopy

-

Aromatic Protons: The protons on the phenyl ring are expected to appear in the range of δ 7.2-8.0 ppm. The protons ortho to the carbonyl group will be the most downfield.

-

Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the carbonyl and the adamantyl group are expected to appear as a singlet around δ 2.5-3.5 ppm.

-

Adamantyl Protons: The protons of the adamantane cage will give rise to a series of broad, overlapping signals in the upfield region, typically between δ 1.5-2.1 ppm.

3.2.2. ¹³C NMR Spectroscopy

-

Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to have a chemical shift in the range of δ 195-210 ppm.

-

Aromatic Carbons: The carbons of the phenyl ring will appear between δ 125-140 ppm.

-

Methylene Carbon (-CH₂-): The methylene carbon is expected around δ 40-50 ppm.

-

Adamantyl Carbons: The carbons of the adamantane cage will show characteristic signals. The quaternary carbon attached to the methylene group will be around δ 30-40 ppm, while the methine and methylene carbons of the cage will appear in the range of δ 28-45 ppm.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group is expected in the region of 1680-1700 cm⁻¹.

-

C-H Aromatic Stretch: Absorption bands for the C-H stretching of the phenyl group are expected just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Strong absorptions for the C-H stretching of the adamantyl and methylene groups are expected just below 3000 cm⁻¹.

-

C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching within the phenyl ring.

Potential Applications and Reactivity

Adamantane-containing compounds are widely investigated for their potential biological activities, including antiviral, antibacterial, and anticancer properties. 2-(Adamantan-1-yl)-1-phenylethanone serves as a valuable building block for the synthesis of more complex adamantane derivatives for biological screening.

Photochemical Reactivity: The Norrish Type Reactions

Ketones such as 2-(adamantan-1-yl)-1-phenylethanone are known to undergo photochemical reactions, primarily the Norrish Type I and Type II reactions, upon UV irradiation.

-

Norrish Type I Reaction: This involves the homolytic cleavage of the α-carbon-carbonyl bond to form two radical intermediates: an acyl radical and an alkyl radical. In this case, cleavage would yield an adamantylmethyl radical and a benzoyl radical. These radicals can then undergo further reactions such as decarbonylation and recombination.

-

Norrish Type II Reaction: This reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to a 1,4-biradical. For this to occur in 2-(adamantan-1-yl)-1-phenylethanone, a γ-hydrogen would need to be accessible on the adamantyl group. The rigid structure of adamantane may influence the feasibility and stereochemical outcome of such a reaction.

The study of these photochemical pathways is crucial for understanding the stability of such compounds under UV exposure and for designing novel photochemical syntheses.

Logical Flow of Physicochemical Analysis

Caption: Logical workflow for the analysis of 2-(adamantan-1-yl)-1-phenylethanone.

Conclusion

2-(Adamantan-1-yl)-1-phenylethanone is a molecule of significant interest due to the presence of the pharmacologically relevant adamantane moiety. This guide has outlined its core physicochemical properties, a robust synthetic strategy, and the expected outcomes of key spectroscopic characterization techniques. A comprehensive understanding of these characteristics is essential for any researcher or scientist working with this compound, whether for the development of novel synthetic methodologies, the exploration of its photochemical reactivity, or its use as a precursor for new drug candidates. Further research to experimentally determine properties such as the melting point and to explore the biological activity of its enantiomers would be valuable contributions to the field.

References

-

Vicha, R., Dastychová, L., & Babjaková, E. (2014). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. Collection of Czechoslovak Chemical Communications, 79(5), 559-578. [Link]

-

Convenient synthesis of 2-(1-adamantyl)furans. (2018). Sciforum. [Link]

-

Leonova, M. V., Belaya, N. V., Baimuratov, M. R., Klimochkin, Y. N., & Shiryaev, A. K. (2020). Synthesis and Reactions of Functionally Substituted 2-(Adamantan-1-yl)oxiranes. Russian Journal of Organic Chemistry, 56(4), 626–636. [Link]

-

PubChem. (n.d.). 2-(1-Adamantyl)-1-phenylethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Max, J., & Heilmann, J. (2021). Homoadamantane and Adamantane Acylphloroglucinols from Hypericum hirsutum. Planta Medica, 87(12/13), 1051-1061. [Link]

-

Virginia Open Data Portal. (n.d.). 2-(1-Adamantyl)-1-phenylethanone. Retrieved from [Link]

-

Majerski, Z., & Schleyer, P. von R. (1971). 4-protoadamantanone (tricyclo-[4.3.1.0 3,8 ]decan-4-one). Organic Syntheses, 51, 86. [Link]

-

Data.gov. (2025). Compound 526920: 2-(1-Adamantyl)-1-phenylethanone. Retrieved from [Link]

-

Vicha, R., Dastychová, L., & Babjaková, E. (2014). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. ResearchGate. [Link]

-

Duddeck, H. (1975). 13C NMR spectra of adamantane derivatives. Tetrahedron, 31(11-12), 1213-1215. [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Landa, S., Burkhard, Y., & Weiss, Y. (1968). SYNTHESIS OF CERTAIN HOMOLOGS OF ADAMANTANE FROM ADAMANTANE CARBOXYLIC-1 ACID. Defense Technical Information Center. [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 283-314. [Link]

- Google Patents. (n.d.). RU2380349C1 - 1-adamantyl methyl ketone synthesis method.

Sources

- 1. 2-(1-Adamantyl)-1-phenylethanone | C18H22O | CID 526920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 4. Compound 526920: 2-(1-Adamantyl)-1-phenylethanone - Official Data Source - Virginia Open Data Portal [data.virginia.gov]

- 5. kbfi.ee [kbfi.ee]

An In-Depth Technical Guide to Enzacamene: A C18H22O Ketone of Industrial Significance and Toxicological Concern

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzacamene, a prominent organic compound with the molecular formula C18H22O, has for decades occupied a significant role in the chemical industry, primarily as a synthetic ultraviolet (UV) B filter in sunscreen and other cosmetic products.[1][2] This technical guide provides a comprehensive overview of Enzacamene, from its fundamental chemical identity and synthesis to its mechanism of action, analytical determination, and the substantial body of evidence surrounding its toxicological profile, particularly its endocrine-disrupting properties. For researchers and professionals in drug development and chemical safety, understanding the multifaceted nature of this ketone is crucial for informed decision-making and the development of safer alternatives.

Part 1: Chemical Identity and Nomenclature

IUPAC Name and Synonyms

The unambiguous identification of a chemical entity is paramount. The International Union of Pure and Applied Chemistry (IUPAC) name for Enzacamene is (3E)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one .[3] However, it is more commonly known by a variety of synonyms, which are frequently encountered in scientific literature and commercial products.

Table 1: IUPAC Name and Synonyms for Enzacamene (C18H22O)

| Type | Name |

| IUPAC Name | (3E)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one |

| Common Name | 4-Methylbenzylidene camphor |

| Abbreviation | 4-MBC |

| INN Name | Enzacamene |

| Trade Names | Eusolex 6300, Parsol 5000 |

Chemical Structure and Properties

Enzacamene is a derivative of camphor, a bicyclic monoterpene, and is characterized by a ketone functional group. Its structure features a conjugated system that is responsible for its UV-absorbing properties.

Table 2: Physicochemical Properties of Enzacamene

| Property | Value | Source |

| Molecular Formula | C18H22O | [3] |

| Molar Mass | 254.37 g/mol | [3] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 66-69 °C | [3] |

| Solubility | Insoluble in water.[4] Slightly soluble in ethanol (~25%) and vegetable oils.[5] | [4][5] |

| Log P (Octanol-Water Partition Coefficient) | 5.14 | [3] |

| UV Absorption Maximum (λmax) | 299 nm | [6] |

Part 2: Synthesis and Manufacturing

The primary industrial synthesis of Enzacamene is achieved through a base-catalyzed aldol condensation reaction, specifically a Claisen-Schmidt condensation, between camphor and 4-methylbenzaldehyde.[1][7]

Reaction Mechanism

The synthesis proceeds through the following key steps:

-

Enolate Formation: A base, such as sodium hydroxide, abstracts an acidic α-hydrogen from the camphor molecule to form a resonance-stabilized enolate.[1]

-

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the carbonyl carbon of 4-methylbenzaldehyde.[1]

-

Aldol Addition: This results in the formation of a β-hydroxy ketone intermediate.[1]

-

Dehydration: The intermediate readily undergoes dehydration to form the stable, conjugated α,β-unsaturated ketone, Enzacamene.[1]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Camphor" [fillcolor="#FBBC05"]; "4-Methylbenzaldehyde" [fillcolor="#FBBC05"]; "Base (e.g., NaOH)" [fillcolor="#EA4335"]; "Enolate Formation" [fillcolor="#34A853"]; "Nucleophilic Attack" [fillcolor="#34A853"]; "Aldol Addition Product" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Dehydration" [fillcolor="#34A853"]; "Enzacamene (4-MBC)" [fillcolor="#FBBC05"];

"Camphor" -> "Enolate Formation"; "Base (e.g., NaOH)" -> "Enolate Formation"; "Enolate Formation" -> "Nucleophilic Attack"; "4-Methylbenzaldehyde" -> "Nucleophilic Attack"; "Nucleophilic Attack" -> "Aldol Addition Product"; "Aldol Addition Product" -> "Dehydration"; "Dehydration" -> "Enzacamene (4-MBC)"; } . Caption: Simplified workflow for the synthesis of Enzacamene.

Experimental Protocol: Laboratory Scale Synthesis

The following is a generalized protocol for the laboratory synthesis of Enzacamene:

-

Dissolution: Dissolve equimolar amounts of camphor and 4-methylbenzaldehyde in ethanol in a round-bottom flask.[1]

-

Catalyst Addition: Slowly add a solution of sodium hydroxide in ethanol to the reaction mixture while stirring.[1]

-

Reaction: Continue stirring the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

-

Precipitation and Isolation: Pour the reaction mixture into cold water to precipitate the crude Enzacamene. Collect the solid product by vacuum filtration.[1]

-

Washing: Wash the crude product with cold deionized water to remove residual base and other water-soluble impurities.[1]

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[1]

-

Drying: Dry the purified crystals under vacuum.[1]

Part 3: Application as a UV Filter and Mechanism of Action

Enzacamene's primary application has been as a UV B filter in sunscreen products, with a peak absorbance at approximately 301 nm.[3][7]

Mechanism of UV Absorption

Like other camphor-derived sunscreens, Enzacamene dissipates the energy from UV photons through a process of cis-trans isomerization.[4] Upon absorbing UV radiation, the molecule undergoes a reversible change in its geometric configuration, which converts the harmful UV energy into harmless heat. However, the quantum yield for this isomerization is relatively low (0.13-0.3), suggesting that other photochemical pathways may also be involved, which could contribute to its limited photostability.[4]

Part 4: Analytical Methodologies

The accurate quantification of Enzacamene in various matrices is crucial for quality control, toxicological studies, and environmental monitoring. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

HPLC Method for the Determination of Enzacamene

The following is an example of an HPLC method for the analysis of Enzacamene in cosmetic products:

Table 3: HPLC Parameters for Enzacamene Analysis

| Parameter | Specification |

| Column | C18 (e.g., Thermo Hypersil C18 BDS, 3 µm) |

| Mobile Phase | Ethanol and 1% acetic acid |

| Detection | UV at 299 nm |

| Flow Rate | Typically 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Run Time | Approximately 7 minutes |

Source: Adapted from a rapid HPLC method for the simultaneous determination of seven UV filters.[8][9]

Sample Preparation for Cosmetic Products:

-

Dissolve a known weight of the cosmetic sample in a suitable solvent such as ethanol or methanol.[10]

-

The solution may be sonicated or vortexed to ensure complete dissolution of the analyte.[10]

-

Centrifuge the sample to remove any undissolved excipients.[10]

-

Filter the supernatant through a 0.45 µm filter before injection into the HPLC system.

Part 5: Toxicological Profile and Endocrine Disruption

Significant concerns have been raised regarding the safety of Enzacamene, primarily due to its potential as an endocrine-disrupting chemical (EDC).[4]

Endocrine-Disrupting Effects

Extensive research has demonstrated that Enzacamene exhibits both estrogenic and thyroid-disrupting activities.

-

Estrogenic Effects: Enzacamene has been shown to bind to estrogen receptors (ERα and ERβ), with a preference for ERβ.[4] It can stimulate the proliferation of estrogen-responsive cells, such as MCF-7 breast cancer cells, with a reported EC50 of 3.9 µM.[4] Studies have also shown that it can displace estradiol from estrogen receptors, with an IC50 of 35.3 µM for ERβ binding.[4]

-

Thyroid Effects: In vivo studies in rats have shown that exposure to 4-MBC can lead to decreased serum thyroxine (T4) levels and increased thyroid-stimulating hormone (TSH) levels, indicative of thyroid disruption.[4] Human studies have also suggested a potential for 4-MBC to disrupt the hypothalamic-pituitary-thyroid axis after topical application.[2]

Ecotoxicity

Enzacamene has also been shown to have adverse effects on aquatic organisms.

Table 4: Ecotoxicity Data for Enzacamene

| Organism | Endpoint (48h) | Value (mg/L) | Reference |

| Daphnia magna | LC50 | 0.56 | [11] |

| Daphnia magna | EC50 | 0.80 | [11] |

Regulatory Status

Due to the significant body of evidence on its endocrine-disrupting properties, the European Union has banned the use of 4-MBC in all cosmetic products, with the ban taking full effect in 2026.[4] It is also not an approved sunscreen ingredient in the United States and Japan.[12]

Part 6: Conclusion and Future Perspectives

Enzacamene (4-methylbenzylidene camphor) serves as a compelling case study in the lifecycle of an industrial chemical. While effective in its primary application as a UV filter, subsequent and extensive toxicological research has revealed significant concerns regarding its endocrine-disrupting potential. For researchers and professionals in drug development and chemical safety, the story of Enzacamene underscores the critical importance of thorough, long-term safety assessments that go beyond acute toxicity to investigate subtle, yet potentially harmful, interactions with biological systems. The ongoing development of safer, non-disrupting UV-filtering technologies is a testament to the industry's response to such scientific findings and regulatory actions.

References

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Purification of 4-Methylbenzylidene Camphor Standard. BenchChem.

- European Commission. (2022). OPINION on 4-Methylbenzylidene camphor (4-MBC). Public Health.

- Water Research Commission. (n.d.). Health Risk Assessment Protocol for Endocrine Disrupting Chemicals.

- PubChem. (n.d.). Enzacamene.

- Society of Environmental Toxicology and Chemistry. (n.d.).

- OECD. (n.d.). OECD Test Strategies and Methods for Endocrine Disruptors.

- ECETOC. (n.d.). Guidance on Identifying Endocrine Disrupting Effects.

- OECD. (n.d.). Endocrine disrupters.

- Cayman Chemical. (n.d.). 4-Methylbenzylidene camphor (CAS 36861-47-9).

- European Commission. (2008). OPINION ON 4-Methylbenzylidene camphor (4-MBC).

- SpecialChem. (2024). 4-methylbenzylidene camphor.

- Wikipedia. (n.d.). Enzacamene.

- Diva-portal.org. (n.d.).

- BenchChem. (2025). 4-Methylbenzylidene Camphor vs.

- MySkinRecipes. (n.d.). Enzacamene (4-methylbenzylidene camphor, 4-MBC).

- Scribd. (n.d.). Enzacamene.

- Semantic Scholar. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Sample.

- Organic Syntheses Procedure. (n.d.). via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of.

- Taylor & Francis. (n.d.). 4-methylbenzylidene camphor – Knowledge and References.

- INCIDecoder. (n.d.). 4-Methylbenzylidene Camphor (Explained + Products).

- Journal of Pharmaceutical and Biomedical Analysis. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin.

- Typology. (2025). Enzacamene, are there risks with this UV filter?.

- ResearchGate. (2025). (PDF) A rapid High Performance Liquid Chromatographic (HPLC) method for the simultaneous determination of seven UV filters found in sunscreen and cosmetics.

- PubMed. (n.d.). A rapid High Performance Liquid Chromatographic (HPLC) method for the simultaneous determination of seven UV filters found in sunscreen and cosmetics.

- pharmedicopublishers.com. (n.d.). recent developments in uv-spectroscopy techniques for quantitative analysis in pharmaceutical dosage form.

- NIH. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. us.typology.com [us.typology.com]

- 3. Enzacamene | C18H22O | CID 6434217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Enzacamene - Wikipedia [en.wikipedia.org]

- 5. health.ec.europa.eu [health.ec.europa.eu]

- 6. caymanchem.com [caymanchem.com]

- 7. specialchem.com [specialchem.com]

- 8. researchgate.net [researchgate.net]

- 9. A rapid High Performance Liquid Chromatographic (HPLC) method for the simultaneous determination of seven UV filters found in sunscreen and cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 4-Methylbenzylidene Camphor (Explained + Products) [incidecoder.com]

A Comprehensive Technical Guide to 2-(1-Adamantyl)-1-phenylethanone (C₁₈H₂₂O)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(1-Adamantyl)-1-phenylethanone is an aryl ketone featuring a bulky, lipophilic adamantane cage appended to a phenylethanone core. This unique structural combination makes it a molecule of significant interest in medicinal chemistry and organic synthesis. The adamantane moiety is a well-established pharmacophore that can enhance the drug-like properties of a molecule, including metabolic stability and target affinity. This guide provides a detailed technical overview of the compound's fundamental properties, synthesis, analytical characterization, and its emerging role as a versatile scaffold in drug discovery, particularly in the development of enzyme inhibitors for metabolic diseases.

Introduction: The Adamantane Moiety in Drug Discovery

The adamantane scaffold, a perfectly symmetrical, strain-free tricyclic hydrocarbon, is often referred to as a "lipophilic bullet" in medicinal chemistry. Its incorporation into a parent molecule can profoundly influence its pharmacokinetic and pharmacodynamic profiles. The key advantages conferred by the adamantyl group include:

-

Enhanced Lipophilicity: The bulky, non-polar nature of the adamantane cage increases a molecule's ability to cross cellular membranes and interact with hydrophobic pockets in biological targets like enzymes and receptors.

-

Metabolic Stability: The cage structure is sterically hindered and lacks easily oxidizable C-H bonds, which can shield adjacent functional groups from metabolic degradation by cytochrome P450 enzymes.

-

Improved Target Binding: The rigid, three-dimensional structure can serve as an anchor, promoting a favorable binding orientation within a receptor's active site.

Adamantyl ketones, such as 2-(1-Adamantyl)-1-phenylethanone, serve as crucial intermediates, leveraging these benefits while providing a reactive carbonyl group for further synthetic elaboration.

Physicochemical and Structural Properties

2-(1-Adamantyl)-1-phenylethanone is characterized by the covalent linkage of a C₁₀H₁₅ adamantyl group to the α-carbon of acetophenone. Its core properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₂O | [1][2][3] |

| Molecular Weight | 254.4 g/mol | [1][2][4] |

| IUPAC Name | 2-(1-adamantyl)-1-phenylethanone | [1][2][4] |

| CAS Number | 27648-26-6 | [1][3] |

| Synonyms | 2-(adamantan-1-yl)-1-phenylethanone | [1] |

Chemical Structure

Caption: 2D Structure of 2-(1-Adamantyl)-1-phenylethanone.

Synthesis and Mechanistic Considerations

The synthesis of adamantyl ketones can be achieved through several established organometallic routes. A common and effective method involves the reaction of an adamantane-derived organometallic reagent with a suitable acylating agent.

Representative Synthetic Protocol: Friedel-Crafts Acylation

A plausible and scalable synthesis involves the Friedel-Crafts acylation of benzene with an adamantyl-substituted acyl chloride.

Step-by-Step Methodology:

-

Preparation of Adamantane-1-acetyl Chloride:

-

Adamantane-1-acetic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane or toluene).

-

The reaction is typically performed at room temperature and then gently heated to drive it to completion. The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude acyl chloride.

-

Causality: Thionyl chloride is an excellent choice as its byproducts (SO₂ and HCl) are gaseous, simplifying purification.

-

-

Friedel-Crafts Acylation:

-

To a cooled (0 °C) suspension of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), in a suitable solvent like dichloromethane, the prepared adamantane-1-acetyl chloride is added.

-

Benzene (acting as both reactant and solvent) is then added dropwise, maintaining the low temperature to control the exothermic reaction.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Causality: The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, activating the carbonyl carbon and making it a potent electrophile for aromatic substitution.

-

-

Workup and Purification:

-

The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is evaporated, and the resulting crude product is purified by column chromatography on silica gel or by recrystallization to afford pure 2-(1-Adamantyl)-1-phenylethanone.

-

Synthesis Workflow Diagram

Caption: Representative Friedel-Crafts synthesis workflow.

Spectroscopic and Analytical Characterization

The structural identity and purity of 2-(1-Adamantyl)-1-phenylethanone are confirmed using standard spectroscopic techniques. The expected data are summarized below.

| Technique | Expected Features |

| ¹H NMR | Phenyl Protons: Multiplets in the aromatic region (~7.4-8.0 ppm). Methylene Protons (-CH₂-): A singlet (~3.0-3.5 ppm) integrating to 2H. Adamantyl Protons: Characteristic broad signals in the aliphatic region (~1.5-2.0 ppm) due to the rigid cage structure. |

| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the downfield region (~198-202 ppm). Phenyl Carbons: Multiple signals in the aromatic region (~128-137 ppm). Methylene Carbon (-CH₂-): A signal around 45-50 ppm. Adamantyl Carbons: Four distinct signals corresponding to the methine (CH) and methylene (CH₂) carbons of the adamantane cage (~28-40 ppm). |

| IR Spectroscopy | C=O Stretch: A strong, sharp absorption band around 1685-1666 cm⁻¹. The conjugation with the phenyl ring shifts this band to a lower wavenumber compared to a saturated aliphatic ketone[5][6]. C-H Stretch: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): A prominent peak at m/z = 254. Fragmentation: Key fragmentation patterns include α-cleavage to form the stable benzoyl cation (Ph-C≡O⁺, m/z = 105) and the adamantylmethyl radical, or cleavage to form the adamantyl cation (C₁₀H₁₅⁺, m/z = 135)[7][8]. |

Applications in Medicinal Chemistry and Drug Development

The adamantyl ethanone scaffold is a highly valuable template for the design of potent and selective enzyme inhibitors. Its most notable application is in the development of inhibitors for 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) .

Role as an 11β-HSD1 Inhibitor Scaffold

11β-HSD1 is a critical enzyme that catalyzes the conversion of inactive cortisone to active cortisol within cells, particularly in adipose and liver tissues. Overactivity of this enzyme is linked to metabolic syndrome, type 2 diabetes, and obesity. Selective inhibition of 11β-HSD1 is therefore a promising therapeutic strategy[9].

-

Potency and Selectivity: Adamantyl ethanone derivatives have been identified as highly potent and selective inhibitors of human 11β-HSD1, with some analogs displaying IC₅₀ values in the low nanomolar range[10].

-

Mechanism of Action: The bulky adamantyl group effectively anchors the inhibitor within the hydrophobic active site of the enzyme. The phenyl ketone portion can be chemically modified to fine-tune interactions with key residues, enhancing both potency and selectivity over the related 11β-HSD2 isoform[9][11].

Structure-Activity Relationship (SAR) Model

The 2-(1-Adamantyl)-1-phenylethanone structure serves as an excellent starting point for SAR studies. Modifications at various positions can optimize the pharmacological profile.

Sources

- 1. 2-(1-Adamantyl)-1-phenylethanone | C18H22O | CID 526920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. catalog.data.gov [catalog.data.gov]

- 3. scbt.com [scbt.com]

- 4. data.virginia.gov [data.virginia.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.pg.edu.pl [chem.pg.edu.pl]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Chemistry!!! Not Mystery : Fragmentation and mass spectra of Ketone [chemistrynotmystery.com]

- 9. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Novel 11β-HSD1 inhibitors: C-1 versus C-2 substitution and effect of the introduction of an oxygen atom in the adamantane scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on adamantyl acetophenone derivatives

An In-depth Technical Guide to Adamantyl Acetophenone Derivatives: Synthesis, Pharmacological Activities, and Structure-Activity Relationships

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of adamantyl acetophenone derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. By merging the unique physicochemical properties of the adamantane cage with the versatile acetophenone scaffold, these derivatives have emerged as promising candidates for a range of therapeutic applications. This document, intended for researchers, scientists, and drug development professionals, delves into the synthetic strategies, diverse biological activities, and critical structure-activity relationships (SAR) that govern their efficacy.

Introduction: The Strategic Fusion of Adamantane and Acetophenone

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, is a privileged scaffold in drug design.[1] Its bulky, diamondoid structure can enhance the bioavailability and metabolic stability of a parent molecule by sterically shielding susceptible metabolic sites.[1][2] This "lipophilic bullet" has been successfully incorporated into numerous clinically approved drugs, including antivirals like Amantadine, neuroprotective agents like Memantine, and antidiabetics like Vildagliptin.[3][4]

Acetophenone and its derivatives are simple aromatic ketones found in nature and are also valuable intermediates in the pharmaceutical industry.[5][6] They serve as versatile synthons and their scaffold is present in molecules with a wide array of biological activities, including antioxidant, antimicrobial, and enzyme inhibitory properties.[7][8][9]

The conjugation of these two pharmacophores—adamantane and acetophenone—creates a hybrid structure with unique potential. The adamantyl group can serve as an anchor, fitting into hydrophobic pockets of target enzymes or receptors, while the acetophenone portion provides a platform for diverse functionalization, allowing for the fine-tuning of electronic and steric properties to optimize target engagement and pharmacological response. This guide explores the chemical synthesis, biological evaluation, and mechanistic insights into this fascinating class of molecules.

Synthetic Strategies for Adamantyl Acetophenone Derivatives

The synthesis of adamantyl acetophenone derivatives primarily relies on established organic chemistry reactions, with Friedel-Crafts acylation being the most direct and common method. The choice of synthetic route is dictated by the desired substitution pattern on both the adamantane and the aromatic ring.

Primary Synthetic Pathway: Friedel-Crafts Acylation

The most straightforward approach involves the electrophilic substitution of an aromatic ring with an adamantyl-containing acylating agent, typically 1-adamantylacetyl chloride or a similar derivative, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Caption: Adamantyl acetophenone derivatives inhibit MAO-B, preventing dopamine breakdown.

Antimicrobial and Antiviral Activity

The adamantane core is historically linked to antiviral activity, and its derivatives continue to be explored for this purpose. [3][10]

-

Antibacterial/Antifungal: Novel adamantane derivatives, including those with acetophenone-like structures, have demonstrated significant potential against Gram-positive bacteria and fungi like Candida albicans. [2]The high lipophilicity conferred by the adamantane group may facilitate membrane disruption or penetration. [2]* Antiviral: While the classic target for aminoadamantanes is the M2 proton channel of the influenza A virus, newer derivatives are being tested against a broader spectrum of viruses, including Hepatitis C and HIV. [3]The mechanism often involves blocking viral entry or replication.

Anticancer Activity

Adamantane derivatives have been successfully utilized in cancer research. [3]The incorporation of an adamantyl group can enhance the cytotoxic effects of known anticancer agents. Adamantyl acetophenone derivatives are being investigated for their antiproliferative activity against various cancer cell lines. [1]The bulky adamantane can promote apoptosis or interfere with key signaling pathways in cancer cells.

Other Therapeutic Areas

-

Antioxidant and Anti-inflammatory: Certain adamantyl-based esters have shown potent antioxidant activity in hydrogen peroxide radical scavenging tests and anti-inflammatory properties by inhibiting albumin denaturation. [11]* Antidiabetic: Adamantane is a key component of DPP-IV inhibitors used in diabetes management. [3]While direct evidence for adamantyl acetophenones in this role is emerging, related acetophenone derivatives have shown potent α-glucosidase inhibitory activity, suggesting a potential avenue for research. [12] Table 1: Summary of Reported Biological Activities and IC₅₀ Values

| Compound Class | Target/Assay | Reported Activity (IC₅₀) | Reference |

| Benzyloxy-Acetophenones | Human MAO-B | 11.7 nM - 12.9 nM | [9] |

| Benzonate Acetophenones | α-Glucosidase | 1.68 µM - 7.88 µM | [12] |

| Adamantane Esters | H₂O₂ Scavenging | ~48% inhibition @ 250 µg/mL | [11] |

| Adamantane Hydrazones | Antimicrobial (MIC) | 62.5–1000 µg/mL | [2] |

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between chemical structure and biological activity is crucial for rational drug design. For adamantyl acetophenone derivatives, SAR studies focus on modifications to three key regions: the adamantane cage, the phenyl ring, and the ketone linker.

Key SAR Insights Diagram

Caption: Key regions of the adamantyl acetophenone scaffold influencing biological activity.

-

The Adamantane Moiety: The primary role of the adamantane cage is to increase lipophilicity, which can improve membrane permeability and interaction with hydrophobic binding sites. [2]Its rigid structure provides a stable anchor. The point of attachment (e.g., 1-adamantyl vs. 2-adamantyl) can significantly alter the compound's spatial arrangement and, consequently, its biological activity.

-

The Phenyl Ring: This is the most common site for modification to fine-tune activity and selectivity.

-

Position of Substitution: For MAO-B inhibitors, substitutions at the meta and para positions of an attached benzyloxy ring were found to be more favorable than ortho substitutions. [9] * Nature of Substituents: The electronic properties of substituents are critical. Electron-withdrawing groups like halogens often enhance potency in enzyme inhibition. [9]Conversely, electron-donating groups like hydroxyl (-OH) or methoxy (-OCH₃) groups are frequently associated with antioxidant activity. [7]

-

-

The Linker: The ketone group and the methylene bridge connecting the two core moieties are also important. Modifying the ketone to a hydrazone or an ester can introduce new hydrogen bonding capabilities and alter the compound's overall conformation, leading to different biological profiles. [2][7][11]

Conclusion and Future Perspectives

Adamantyl acetophenone derivatives represent a robust and versatile chemical scaffold with significant therapeutic potential. The strategic combination of the lipophilic, stabilizing adamantane core with the synthetically tractable acetophenone unit has yielded potent inhibitors of enzymes like MAO-B and compounds with promising antimicrobial, anticancer, and antioxidant activities.

Future research should focus on:

-

Expanding Chemical Diversity: Synthesizing novel libraries with greater variation in the linker region and exploring poly-substituted aromatic rings.

-

Mechanistic Elucidation: Moving beyond phenotypic screening to identify the precise molecular targets and mechanisms of action for compounds showing anticancer or antimicrobial effects.

-

Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles of lead compounds to assess their potential for clinical development.

-

Quantitative SAR (QSAR): Employing computational modeling to build predictive QSAR models that can guide the design of next-generation derivatives with enhanced potency and selectivity. [13] The continued exploration of this chemical space holds great promise for the discovery of new and effective therapeutic agents to address unmet medical needs.

References

-

Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]

-

The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PubMed Central (PMC). [Link]

-

Synthesis of adamantane functional derivatives basing on N-[(adamantan-1-yl)alkyl]acetamides. ResearchGate. [Link]

-

Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PubMed Central (PMC). [Link]

-

Structure activity relationship of adamantane compounds. ResearchGate. [Link]

-

Biological activity of adamantane analogues. ResearchGate. [Link]

-

Adamantane derivatives: Pharmacological and toxicological properties (Review). ResearchGate. [Link]

-

Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism. PubMed Central (PMC). [Link]

-

Four-Directional Synthesis of Adamantane Derivatives. ResearchGate. [Link]

-

Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. PubMed. [Link]

-

Natural-derived acetophenones: chemistry and pharmacological activities. SpringerLink. [Link]

-

Acetophenone | Structure, Functional Group & Derivatives. Study.com. [Link]

-

Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PubMed Central (PMC). [Link]

-

Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. Royal Society of Chemistry. [Link]

-

The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. [Link]

-

Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. National Institutes of Health (NIH). [Link]

-

Structure activity relationship. ResearchGate. [Link]

- Process for the preparation of 1-adamantane derivatives.

-

Structures Activity Relationship. LIMU-DR Home. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetophenone | Structure, Functional Group & Derivatives - Lesson | Study.com [study.com]

- 7. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dr.limu.edu.ly:8080 [dr.limu.edu.ly:8080]

The Advent of the Adamantyl Moiety: A Technical History of 2-(1-Adamantyl)-1-phenylethanone

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Diamondoid Dream in Chemistry

The story of 2-(1-adamantyl)-1-phenylethanone is intrinsically linked to the fascinating history of its bulky, diamondoid core: adamantane. First conceived as a theoretical possibility—a "decaterpene"—by H. Decker in 1924, adamantane remained an elusive synthetic target for years.[1][2] Its existence was confirmed in 1933 when it was isolated from petroleum, but in minuscule quantities.[1][2] The first successful, albeit impractical, synthesis was achieved by Vladimir Prelog in 1941.[1][2] However, it was the groundbreaking and efficient synthesis developed by Paul von Ragué Schleyer in 1957 that truly unlocked the potential of adamantane and its derivatives for broader scientific exploration.[3] This newfound accessibility ushered in an era of intense investigation into the unique physicochemical properties of the adamantane cage and its applications, particularly in medicinal chemistry. The first major breakthrough in this field was the discovery of the antiviral activity of amantadine (1-aminoadamantane) in the 1960s, cementing the adamantane scaffold as a privileged structure in drug design.[3][4]

The Dawn of Adamantyl Ketones: Foundational Synthetic Strategies

Following the widespread availability of adamantane, chemists began to explore methods for its functionalization. The synthesis of adamantyl ketones, including 2-(1-adamantyl)-1-phenylethanone, emerged from two primary and classical synthetic routes: the Friedel-Crafts acylation and the reaction of organometallic reagents with adamantane-derived acyl chlorides. Pioneering work in the late 1950s and early 1960s by chemists such as Hermann Stetter laid the groundwork for these synthetic approaches.[2]

The Friedel-Crafts Acylation Route

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and provides a direct method for the synthesis of aryl ketones.[5][6] In the context of 2-(1-adamantyl)-1-phenylethanone, this involves the reaction of benzene with an adamantane-containing acylating agent in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5]

The key electrophile, the adamantylacetyl cation, is generated in situ from adamantane-1-acetyl chloride and aluminum chloride. This highly reactive intermediate then undergoes electrophilic aromatic substitution with benzene to form the desired ketone.

Reaction Mechanism: Friedel-Crafts Acylation

Figure 1: Generalized mechanism of Friedel-Crafts acylation for the synthesis of 2-(1-Adamantyl)-1-phenylethanone.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

-

Preparation of Adamantane-1-acetyl chloride:

-

Adamantane-1-acetic acid is refluxed with an excess of thionyl chloride (SOCl₂) until the evolution of HCl and SO₂ gases ceases.

-

The excess thionyl chloride is removed by distillation, and the resulting adamantane-1-acetyl chloride is purified by vacuum distillation.

-

-

Friedel-Crafts Acylation Reaction:

-

Anhydrous aluminum chloride is suspended in dry benzene under an inert atmosphere (e.g., nitrogen or argon).

-

The mixture is cooled in an ice bath.

-

Adamantane-1-acetyl chloride is added dropwise to the stirred suspension.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated under reflux for several hours to ensure complete reaction.[5]

-

-

Work-up and Purification:

-

The reaction mixture is cooled and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic extracts are washed with water, a dilute sodium bicarbonate solution, and brine, then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

-

The Grignard Reagent Approach

An alternative and versatile method for the synthesis of 2-(1-adamantyl)-1-phenylethanone involves the reaction of adamantane-1-acetyl chloride with a phenyl-containing organometallic reagent, most commonly a Grignard reagent such as phenylmagnesium bromide (PhMgBr).[1][2] This method offers a high degree of specificity in forming the carbon-carbon bond between the adamantylacetyl group and the phenyl ring.

Reaction Scheme: Grignard Synthesis

Figure 2: Synthesis of 2-(1-Adamantyl)-1-phenylethanone via the Grignard reaction.

Experimental Protocol: Synthesis via Grignard Reagent

-

Preparation of Phenylmagnesium Bromide:

-

Magnesium turnings are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

A small crystal of iodine is often added to activate the magnesium.

-

A solution of bromobenzene in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to the magnesium turnings. The reaction is initiated, and the addition is continued at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for a short period to ensure complete formation of the Grignard reagent.

-

-

Reaction with Adamantane-1-acetyl chloride:

-

A solution of adamantane-1-acetyl chloride in an anhydrous solvent (diethyl ether or THF) is cooled in an ice-salt bath.

-

The freshly prepared phenylmagnesium bromide solution is added dropwise to the stirred acyl chloride solution.

-

The reaction is typically rapid and exothermic. The mixture is stirred for a specified time at low temperature and then allowed to warm to room temperature.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed, dried, and the solvent is evaporated as described in the Friedel-Crafts work-up.

-

The crude product is purified by recrystallization or column chromatography.

-

Physicochemical and Spectroscopic Data

The structural features of 2-(1-adamantyl)-1-phenylethanone, namely the bulky, lipophilic adamantyl cage and the aromatic phenyl ring, impart distinct physicochemical properties.

| Property | Value |

| Molecular Formula | C₁₈H₂₂O[7] |

| Molecular Weight | 254.37 g/mol [8] |

| Appearance | White to off-white solid |

| CAS Number | 27648-26-6[8] |

Spectroscopic analysis is crucial for the unambiguous identification and characterization of the molecule.

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the phenyl protons in the aromatic region (δ 7.2-8.0 ppm), a singlet for the methylene protons adjacent to the carbonyl group and the adamantyl cage, and a complex set of signals for the protons of the adamantane nucleus.

-

¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon at a downfield chemical shift (typically >190 ppm), signals for the aromatic carbons, and distinct signals for the carbons of the adamantyl cage and the methylene bridge.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage at the bond between the carbonyl group and the methylene bridge, as well as characteristic fragmentation of the adamantyl cage.

Historical Significance and Modern Applications

The initial synthesis of compounds like 2-(1-adamantyl)-1-phenylethanone was driven by a fundamental interest in exploring the reactivity and properties of the newly accessible adamantane scaffold. These early investigations into adamantyl ketones paved the way for the incorporation of this unique moiety into a wide range of molecules with diverse applications. In recent years, adamantyl ketones have emerged as important pharmacophores in drug discovery. For instance, they have been identified as potent and selective inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is a therapeutic target for metabolic syndrome, including diabetes and obesity.[4] The adamantyl group in these inhibitors often serves to anchor the molecule in a lipophilic binding pocket of the target enzyme, enhancing potency and modulating pharmacokinetic properties.

Conclusion

The discovery and history of 2-(1-adamantyl)-1-phenylethanone are not marked by a single, dramatic breakthrough but rather represent a logical and significant step in the broader scientific journey that began with the elucidation of the structure of adamantane. The development of robust synthetic methods, such as the Friedel-Crafts acylation and Grignard reactions, in the mid-20th century, enabled chemists to explore the rich chemical landscape of adamantane derivatives. What started as an exploration of fundamental organic chemistry has evolved into a key area of medicinal chemistry, with the adamantyl ketone scaffold now playing a vital role in the design of novel therapeutics. This journey from a theoretical curiosity to a valuable building block in drug discovery underscores the enduring importance of foundational synthetic chemistry in advancing scientific frontiers.

References

-

4-protoadamantanone (tricyclo-[4.3.1.0 3,8 ]decan-4-one. Organic Syntheses Procedure. Available at: [Link]

- Stetter, H., & Rauscher, E. (1960). Über Adamantan-Derivate, I. Darstellung einiger 1-substituierter Adamantan-Derivate. Berichte der deutschen chemischen Gesellschaft, 93(5), 1161-1165.

- Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. (2023). Molecules, 28(22), 7624.

- Vícha, R., Nečas, M., & Potáček, M. (2006). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products.

- Su, X., Vicker, N., Ganeshapillai, D., Smith, A., Ricketts, M. L., & Potter, B. V. (2011). Discovery of adamantyl heterocyclic ketones as potent 11β-hydroxysteroid dehydrogenase type 1 inhibitors. ChemMedChem, 6(8), 1439-1451.

- de Meijere, A., & Späth, T. (2014). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Accounts of Chemical Research, 47(1), 324-335.

- An Unusual Friedel–Crafts Reaction and Violation of the Markovnikov Rule in the Formation of an Adamantyl Arene. (2015). The Journal of Organic Chemistry, 80(8), 4154-4158.

-

2-(1-Adamantyl)-1-phenylethanone. Virginia Open Data Portal. Available at: [Link]

-

2-(1-Adamantyl)-1-phenylethanone. PubChem. Available at: [Link]

-

Compound 526920: 2-(1-Adamantyl)-1-phenylethanone. Data.gov. Available at: [Link]

-

Discovery of Adamantyl Heterocyclic Ketones as Potent 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors. Semantic Scholar. Available at: [Link]

-

adamantane. Organic Syntheses Procedure. Available at: [Link]

-

friedel-crafts acylation of benzene. Chemguide. Available at: [Link]

-

Convenient synthesis of 2-(1-adamantyl)furans. Sciforum. Available at: [Link]

-

Friedel-Crafts acylation (video). Khan Academy. Available at: [Link]

-

Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Available at: [Link]

-

C. The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. Available at: [Link]

- Method of synthesis of adamantane-2-one. Google Patents.

- Process for the preparation of 1-adamantane derivatives. Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of adamantyl heterocyclic ketones as potent 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2-(1-Adamantyl)-1-phenylethanone | C18H22O | CID 526920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(1-Adamantyl)-1-phenylethanone

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(1-Adamantyl)-1-phenylethanone, a molecule of interest in medicinal chemistry and materials science due to its unique combination of a bulky, lipophilic adamantyl cage and a polar phenylethanone moiety. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. While experimental spectra for this specific molecule are not widely available in public databases, this guide presents a thorough prediction and interpretation based on established spectroscopic principles and data from analogous structures.

Molecular Structure and Properties

2-(1-Adamantyl)-1-phenylethanone possesses the molecular formula C₁₈H₂₂O and a molecular weight of 254.37 g/mol .[1][2][3] Its structure, featuring a rigid adamantyl group attached to a phenylethanone framework, dictates its characteristic spectroscopic signature.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₂O | [4][5] |

| Molecular Weight | 254.37 g/mol | [1] |

| CAS Number | 27648-26-6 | [1][4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 2-(1-Adamantyl)-1-phenylethanone, both ¹H and ¹³C NMR provide critical information for structural verification and conformational analysis.

Experimental Protocol: NMR Sample Preparation

A standardized protocol for preparing an NMR sample is crucial for obtaining high-quality, reproducible data. The following workflow outlines the key steps:

Caption: Workflow for NMR sample preparation and analysis.

¹H NMR Spectroscopy: Predicted Spectrum and Interpretation

The predicted ¹H NMR spectrum of 2-(1-Adamantyl)-1-phenylethanone would exhibit distinct signals corresponding to the aromatic protons of the phenyl ring and the aliphatic protons of the adamantyl cage and the methylene bridge.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.95 | Doublet of doublets | 2H | ortho-Protons (Aromatic) |

| ~ 7.55 | Triplet | 1H | para-Proton (Aromatic) |

| ~ 7.45 | Triplet | 2H | meta-Protons (Aromatic) |

| ~ 2.80 | Singlet | 2H | -CH₂- (Methylene bridge) |

| ~ 2.00 | Broad Singlet | 3H | Methine protons (Adamantyl) |

| ~ 1.70 | Quartet | 6H | Methylene protons (Adamantyl) |

| ~ 1.60 | Quartet | 6H | Methylene protons (Aromatic) |

Causality Behind Predictions:

-

Aromatic Region (7.45-7.95 ppm): The electron-withdrawing effect of the carbonyl group deshields the aromatic protons, shifting them downfield. The ortho protons are most affected due to their proximity to the carbonyl group.

-

Methylene Bridge (~2.80 ppm): The protons of the -CH₂- group alpha to the carbonyl are deshielded and appear as a singlet, as there are no adjacent protons to couple with.

-

Adamantyl Region (1.60-2.00 ppm): The adamantyl protons appear as a set of broad, overlapping multiplets in the aliphatic region. The three methine protons are the most deshielded, followed by the twelve methylene protons, which exist in two slightly different chemical environments.

¹³C NMR Spectroscopy: Predicted Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 200 | C=O (Ketone) |

| ~ 137 | Quaternary Carbon (Aromatic) |

| ~ 133 | para-Carbon (Aromatic) |

| ~ 128.5 | ortho/meta-Carbons (Aromatic) |

| ~ 50 | -CH₂- (Methylene bridge) |

| ~ 40 | Methylene Carbons (Adamantyl) |

| ~ 37 | Quaternary Carbon (Adamantyl) |

| ~ 28 | Methine Carbons (Adamantyl) |

Rationale for Assignments:

-

Carbonyl Carbon (~200 ppm): The carbonyl carbon is significantly deshielded and appears at a characteristic low-field chemical shift.

-

Aromatic Carbons (128.5-137 ppm): The aromatic carbons resonate in the typical downfield region. The quaternary carbon attached to the carbonyl group will be the most deshielded.

-

Aliphatic Carbons (28-50 ppm): The carbons of the adamantyl cage and the methylene bridge appear in the upfield region. The methylene carbon alpha to the carbonyl will be the most deshielded among the aliphatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of 2-(1-Adamantyl)-1-phenylethanone is expected to be dominated by a strong absorption from the carbonyl group.

Experimental Protocol: FTIR Sample Preparation (KBr Pellet)

For solid samples like 2-(1-Adamantyl)-1-phenylethanone, the potassium bromide (KBr) pellet method is a common and reliable sample preparation technique.

Caption: Workflow for FTIR sample preparation using the KBr pellet method.

Predicted IR Spectrum and Interpretation

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3060 | Medium | C-H Stretch (Aromatic) |

| ~ 2900, 2850 | Strong | C-H Stretch (Aliphatic) |

| ~ 1685 | Strong | C=O Stretch (Ketone) |

| ~ 1595, 1450 | Medium | C=C Stretch (Aromatic) |

| ~ 750, 690 | Strong | C-H Bend (Aromatic, Monosubstituted) |

Interpretation of Key Peaks:

-

C=O Stretch (~1685 cm⁻¹): This will be the most intense and characteristic peak in the spectrum, indicative of the conjugated ketone.

-

C-H Stretches: The aromatic C-H stretches appear above 3000 cm⁻¹, while the strong aliphatic C-H stretches from the adamantyl and methylene groups appear just below 3000 cm⁻¹.

-

Aromatic C-H Bends: The strong absorptions in the 690-750 cm⁻¹ region are characteristic of a monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. A GC-MS spectrum for 2-(1-Adamantyl)-1-phenylethanone is known to be available.[4][5]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following diagram illustrates a typical workflow for GC-MS analysis.

Caption: General workflow for GC-MS analysis.

Predicted Mass Spectrum and Fragmentation Pattern

Predicted Major Fragments (m/z):

| m/z | Proposed Fragment |

| 254 | [M]⁺ (Molecular Ion) |

| 135 | [C₁₀H₁₅]⁺ (Adamantyl cation) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Fragmentation Analysis:

-

Molecular Ion (m/z 254): The molecular ion peak should be readily observable.

-

Base Peak (m/z 135): The most abundant fragment is predicted to be the adamantyl cation, formed by cleavage of the bond between the adamantyl group and the methylene bridge. The high stability of the tertiary carbocation drives this fragmentation.

-

Benzoyl Cation (m/z 105): Alpha-cleavage of the bond between the carbonyl carbon and the methylene bridge will generate the stable benzoyl cation.

-

Phenyl Cation (m/z 77): Subsequent loss of a carbonyl group from the benzoyl cation can lead to the formation of the phenyl cation.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 2-(1-Adamantyl)-1-phenylethanone. The predicted data, based on established chemical principles and comparison with analogous structures, offers a robust framework for the characterization of this compound. The provided experimental protocols for sample preparation and data acquisition represent best practices in the field, ensuring the generation of high-quality and reliable spectroscopic data for researchers in drug discovery and materials science.

References

-

PubChem. 2-(1-Adamantyl)-1-phenylethanone. National Center for Biotechnology Information. [Link]

-

Virginia Open Data Portal. 2-(1-Adamantyl)-1-phenylethanone. [Link]

-

Data.gov. Compound 526920: 2-(1-Adamantyl)-1-phenylethanone. [Link]

Sources

A Theoretical Investigation into the Conformational Landscape of 2-(1-Adamantyl)-1-phenylethanone: A Guide for Drug Discovery Professionals

Abstract

The adamantyl moiety is a cornerstone in medicinal chemistry, prized for its unique steric and lipophilic properties that can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] The precise three-dimensional arrangement of this bulky group relative to other pharmacophoric elements is critical for molecular recognition and biological activity. This technical guide presents a comprehensive theoretical framework for elucidating the conformational preferences of 2-(1-Adamantyl)-1-phenylethanone, a model scaffold representing a common structural motif in drug design. We will detail a robust computational workflow, from initial conformational searching to high-level quantum mechanical calculations, and outline experimental strategies for validating the theoretical predictions. This guide is intended for researchers, scientists, and drug development professionals seeking to apply rigorous conformational analysis to sterically demanding molecules.

Introduction: The Significance of Conformational Control in Adamantyl-Containing Scaffolds

The adamantane cage, a rigid, lipophilic hydrocarbon, is frequently incorporated into therapeutic agents to modulate properties such as metabolic stability, membrane permeability, and binding affinity.[1][2][3] Its significant steric bulk can enforce specific molecular geometries, effectively "locking" a molecule into a bioactive conformation.[1] However, the rotational freedom around single bonds connected to the adamantyl group introduces conformational isomerism that can profoundly impact a molecule's interaction with its biological target.

In the case of 2-(1-Adamantyl)-1-phenylethanone, the key flexible bond is the C-C bond between the adamantyl cage and the carbonyl group. The rotational orientation around this bond determines the spatial relationship between the bulky adamantyl group and the phenyl ring, which is crucial for understanding its potential interactions within a binding pocket. A thorough understanding of the low-energy conformations and the energy barriers between them is therefore essential for rational drug design.

This guide will provide a detailed protocol for a theoretical study aimed at characterizing the complete conformational landscape of 2-(1-Adamantyl)-1-phenylethanone.

Theoretical Methodology: A Multi-Step Approach to Conformational Analysis

Our proposed theoretical investigation employs a hierarchical computational strategy, beginning with a broad exploration of the conformational space and culminating in high-accuracy energy calculations of the most stable conformers.

Initial Conformational Search: Casting a Wide Net

For molecules with significant flexibility, a thorough initial search for low-energy conformers is paramount. Stochastic and systematic search methods are both viable approaches.[4][5][6] We recommend a stochastic search method, such as the Conformer-Rotamer Ensemble Sampling Tool (CREST), which has proven robust for exploring the conformational ensembles of flexible molecules.[4]

Experimental Protocol 1: Initial Conformational Search using CREST

-

Input Structure Preparation: Generate a 3D structure of 2-(1-Adamantyl)-1-phenylethanone using a molecular builder.

-

Conformational Search with GFN2-xTB: Employ the CREST algorithm with the GFN2-xTB semi-empirical tight-binding method to perform an extensive conformational search. This level of theory provides a cost-effective yet reasonably accurate exploration of the potential energy surface.

-

Energy Windowing: Set an appropriate energy window (e.g., 10-15 kcal/mol) to ensure a comprehensive collection of unique conformers.

-

Clustering and Selection: Cluster the resulting conformers based on root-mean-square deviation (RMSD) to identify unique geometries for further refinement. Select all unique conformers within the specified energy window.

Geometry Optimization and Energy Refinement: The Power of Density Functional Theory (DFT)

The conformers identified in the initial search must be re-optimized at a higher level of theory to obtain more accurate geometries and relative energies. Density Functional Theory (DFT) offers a good balance between computational cost and accuracy for this purpose.[7][8] The choice of functional and basis set is critical for obtaining reliable results, especially for sterically hindered systems.[9][10]

For the conformational analysis of ketones, hybrid functionals such as B3LYP have been widely used with good success.[9][11] We recommend a triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), to accurately describe the electron distribution, particularly around the carbonyl group and in non-bonding interactions.[9][10][11]

Experimental Protocol 2: DFT Geometry Optimization and Frequency Calculations

-

Functional and Basis Set Selection: Choose the B3LYP functional with the 6-311++G(d,p) basis set.

-

Geometry Optimization: Perform a full geometry optimization for each unique conformer obtained from the CREST search.

-

Frequency Analysis: Conduct a vibrational frequency calculation for each optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).

-

Relative Energy Calculation: Calculate the relative electronic and Gibbs free energies of each conformer to determine their populations at a given temperature according to the Boltzmann distribution.

Mapping Conformational Interconversion: Potential Energy Surface (PES) Scan

To understand the dynamics of conformational change, a potential energy surface (PES) scan can be performed by systematically rotating the key dihedral angle. This allows for the identification of transition states and the calculation of rotational energy barriers.

Experimental Protocol 3: Relaxed Potential Energy Surface Scan

-

Define the Scan Coordinate: Select the dihedral angle defined by a carbon atom of the phenyl ring, the carbonyl carbon, the adjacent methylene carbon, and a tertiary carbon of the adamantyl group.

-

Perform the Scan: Execute a relaxed PES scan in 10- or 15-degree increments from 0° to 360° at the chosen DFT level of theory (e.g., B3LYP/6-311++G(d,p)). At each step, the dihedral angle is fixed while all other geometric parameters are allowed to relax.

-

Identify Minima and Transition States: Plot the energy as a function of the dihedral angle. The minima on the PES correspond to stable conformers, while the maxima represent the transition states for their interconversion.

-

Transition State Optimization: Perform a full transition state optimization starting from the geometry of the highest energy point on the PES scan to precisely locate the transition state and calculate the activation energy for conformational interchange.

Predicted Conformational Landscape and Data Presentation